4-(Trifluoromethyl)pyridine-3-acetic acid

Description

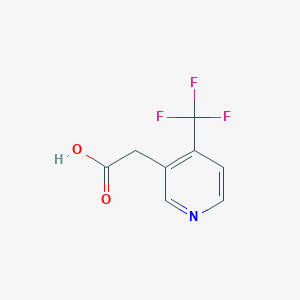

4-(Trifluoromethyl)pyridine-3-acetic acid (IUPAC name: 2-[4-(trifluoromethyl)pyridin-3-yl]acetic acid) is a fluorinated pyridine derivative with a molecular formula of C₈H₆F₃NO₂ and a molecular weight of 205.14 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the pyridine ring’s 4-position and an acetic acid moiety at the 3-position (Figure 1). The compound is cataloged under CAS 1227607-93-3 and is utilized in pharmaceutical synthesis and chemical research . Safety data sheets highlight its stability under standard conditions but recommend avoiding strong acids, bases, and oxidizers .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-2-12-4-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZUMMPAYONDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via 4-Trifluoromethylpyridine Derivatives

One common approach involves the synthesis starting from 4-trifluoromethylpyridine or its substituted derivatives. The general strategy includes the construction of the pyridine ring bearing the trifluoromethyl group followed by functionalization at the 3-position to introduce the acetic acid moiety.

- Key steps :

- Reaction of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one with metal reagents such as zinc powder in aprotic solvents (e.g., N,N-dimethylformamide) to form allyl alcohol intermediates.

- Subsequent treatment with phosphorus pentachloride and/or hydrogen chloride gas to cyclize and form 4-trifluoromethylpyridine derivatives.

- Isolation of intermediates such as 2-chloro-4-trifluoromethylpyridine with yields around 61.5% under controlled temperature and nitrogen protection.

This method is notable for its use of metal reagents and halogenating agents to achieve ring closure and functionalization.

Conversion from 4-(Trifluoromethyl)pyridine-3-carboxylic Acid

Another route involves the preparation of 4-(trifluoromethyl)pyridine-3-carboxylic acid followed by its transformation into the acetic acid derivative:

This approach benefits from well-established acid chloride chemistry and allows for structural modifications.

Multi-step Synthesis via Trifluoroacetyl Chloride and Vinyl Ether

A patented industrial method involves:

- Reaction of trifluoroacetyl chloride with vinyl ether in the presence of pyridine to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- Subsequent ammonia treatment to yield 4-amino-1,1,1-trifluoro-3-buten-2-one.

- Reaction with methyl 3,3-dimethoxypropionate and sodium hydride in DMF at controlled low temperature (-50°C).

- Reflux with methanol/sodium methoxide and final base treatment to obtain 4-trifluoromethylnicotinic acid.

- Requires strict temperature control and use of sodium hydride, making it challenging for large-scale industrial application.

Oxidative and Halogenation Methods

Other methods include:

- Oxidation of 2-aryl-3-(trifluoromethyl)pyridine derivatives using hydrogen peroxide in acetic acid to introduce carboxylic acid functionality.

- Halogenation and subsequent nucleophilic substitution to install acetic acid groups at the pyridine ring.

These methods are useful for late-stage functionalization and derivatization of trifluoromethylpyridine scaffolds.

- The metal-mediated cyclization approach provides a relatively straightforward synthesis of trifluoromethylpyridine intermediates but requires inert atmosphere and careful control of reagent addition.

- Acid chloride intermediates derived from 4-(trifluoromethyl)pyridine-3-carboxylic acid enable versatile downstream chemistry, including hydrazide and oxadiazole formation, which are important for medicinal chemistry applications.

- Industrially, the multi-step method involving trifluoroacetyl chloride is limited by the need for sodium hydride and low temperature, which complicates scale-up.

- Oxidative methods offer an alternative for late-stage functionalization but may require long reaction times and careful purification.

The preparation of 4-(trifluoromethyl)pyridine-3-acetic acid involves several synthetic strategies, each with distinct advantages and limitations:

- Metal-mediated cyclization methods are efficient but require specialized conditions.

- Acid chloride intermediates provide flexible synthetic handles for further elaboration.

- Multi-step routes from trifluoroacetyl chloride are less practical industrially due to harsh conditions.

- Oxidative and halogenation approaches allow functionalization of preformed trifluoromethylpyridines.

Selection of the optimal method depends on scale, available equipment, and desired purity. Current research emphasizes improving yields, reducing hazardous reagents, and enabling scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to enhance biological activity. The trifluoromethyl group is known to improve binding affinity with biological targets, making it a valuable component in drug design. Notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of 4-(trifluoromethyl)pyridine-3-acetic acid exhibit significant antimicrobial properties, making them potential candidates for new antibiotics.

- Anti-inflammatory Drugs : The compound's structural features allow it to modulate inflammatory pathways effectively .

Agrochemical Applications

In agrochemicals, the compound's unique properties contribute to its effectiveness as a pesticide and herbicide:

- Herbicides : Compounds similar to this compound have been shown to inhibit specific plant growth pathways, leading to their development as herbicides.

- Insecticides : The enhanced lipophilicity provided by the trifluoromethyl group improves the efficacy of insecticides derived from this compound .

A study explored the synthesis of this compound derivatives and their biological activities. The research highlighted:

- Synthesis Method : The use of microwave irradiation significantly increased yields (up to 99%) in the synthesis process.

- Biological Testing : Derivatives were tested for antimicrobial activity against various pathogens, showing promising results that warrant further investigation into their potential as therapeutic agents .

Agrochemical Efficacy

Another study focused on the application of this compound in agrochemicals:

- Field Trials : The compound was tested in agricultural settings for its effectiveness as a herbicide. Results indicated a significant reduction in weed populations without adversely affecting crop yield.

- Mechanism of Action : Research suggested that the compound disrupts specific biochemical pathways in target plants, providing insights into its mode of action as an herbicide .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agents | Significant activity against pathogens |

| Anti-inflammatory Drugs | Effective modulation of inflammatory pathways | |

| Agrochemicals | Herbicides | Effective weed control without crop damage |

| Insecticides | Enhanced efficacy due to lipophilicity |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic Acid

- Molecular Formula : C₁₇H₁₆FN₂O₂

- Molecular Weight : 280.12 g/mol

- Key Features : A fluoro-methylphenyl group and a methylimidazo-pyridine core.

- Applications : Investigated as a research compound, though specific biological activities remain uncharacterized .

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid

- Molecular Formula : C₇H₇F₃N₂O₂

- Molecular Weight : 208.14 g/mol

- Key Features : Trifluoromethylpyrazole linked to an acetic acid group.

- Applications : Used in agrochemical and medicinal chemistry due to its heterocyclic reactivity .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₄H₁₀F₆N₃O₂

- Molecular Weight : 366.25 g/mol

- Key Features : Dual trifluoromethyl groups on pyridine and pyrimidine rings.

- Applications : Intermediate in synthesizing kinase inhibitors, as evidenced by LCMS data (m/z 366 [M+H]⁺) .

Functional Group Comparisons

- Acetic Acid Derivatives: 4-(Trifluoromethyl)pyridine-3-acetic acid shares functional similarity with trans-4-(trifluoromethyl)cinnamic acid (), which inhibits gastric lesions but lacks pyridine’s aromatic nitrogen .

- Trifluoromethyl Substituents: The -CF₃ group enhances lipophilicity and resistance to enzymatic degradation. For example, 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (Exact Mass: 280.12) shows improved bioavailability over non-fluorinated counterparts .

Data Table: Key Parameters of Compared Compounds

Biological Activity

4-(Trifluoromethyl)pyridine-3-acetic acid (TFMPAA) is a derivative of pyridine known for its unique trifluoromethyl group, which enhances its biological activity. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential therapeutic effects and applications.

The biological activity of TFMPAA is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and potentially increasing the compound's efficacy. Studies indicate that TFMPAA may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies and Research Findings

- Anti-inflammatory Activity

-

Antimicrobial Properties

- Research conducted on the antimicrobial effects of TFMPAA revealed that it exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial properties .

- Anticancer Potential

Comparative Biological Activity Table

Applications in Agrochemicals

TFMPAA derivatives are also utilized in agrochemical formulations due to their herbicidal properties. For instance, compounds containing the trifluoromethyl group have been shown to enhance the efficacy of herbicides by improving their translocation and absorption in plants .

Q & A

Basic: What are the recommended safety protocols when handling 4-(Trifluoromethyl)pyridine-3-acetic acid in laboratory settings?

Answer:

When handling this compound, adhere to strict safety measures:

- Eye/face protection : Use safety glasses with side shields or goggles, especially during procedures with splash risks. Ensure access to emergency eyewash stations .

- Skin protection : Wear chemically resistant gloves (compliant with EN374 standards) and long-sleeved lab coats to prevent skin contact .

- Respiratory/ventilation : Avoid inhalation by working in a fume hood or under local exhaust ventilation. No specific occupational exposure limits are listed, but general volatile organic compound precautions apply .

- Storage : Keep away from strong acids, bases, and oxidizers to prevent reactive hazards .

Basic: What analytical techniques are most effective for purity assessment of this compound?

Answer:

Routine purity analysis should include:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm, as trifluoromethyl groups enhance UV absorbance .

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm structural integrity and detect impurities. The trifluoromethyl group () and pyridine protons () are key markers .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (theoretical : 217.04 g/mol) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from polymorphic forms or solvate formation. To address this:

- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify melting point variations due to crystallinity differences .

- Database cross-referencing : Use the Cambridge Structural Database (CSD) to compare crystallographic data of related trifluoromethylpyridine derivatives. For example, protonation states of pyridine rings can alter melting behavior .

- Recrystallization studies : Test solvents like ethanol/water mixtures to isolate pure polymorphs and validate reported data .

Advanced: What computational modeling approaches are suitable for predicting intermolecular interactions in this compound crystals?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., carboxylic acid groups interacting with pyridine nitrogen) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by leveraging the trifluoromethyl group’s electron-withdrawing effects .

- Crystal packing analysis : Use Mercury software (from CSD) to visualize π-π stacking between pyridine rings and halogen bonding involving fluorine atoms .

Basic: What are the optimal reaction conditions for synthesizing this compound derivatives?

Answer:

- Trifluoromethyl introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acids under Pd catalysis in THF/water at 80°C .

- Acetic acid side-chain modification : Use esterification (HSO/MeOH) followed by hydrolysis (NaOH/HO) to regenerate the carboxylic acid .

- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization in dichloromethane .

Advanced: How do protonation states of the pyridine ring influence the chemical reactivity of this compound?

Answer:

- Acidic conditions : Protonation of the pyridine nitrogen () enhances electrophilic substitution at the 2- and 6-positions. For example, nitration yields 2-nitro derivatives .

- Basic conditions : Deprotonation of the carboxylic acid () facilitates salt formation, improving solubility in polar solvents for biological assays .

- Supramolecular effects : Protonated pyridinium salts form hydrogen bonds with carboxylates, stabilizing crystal lattices (observed in CSD entries for similar compounds) .

Basic: What are the critical parameters to control during storage to prevent degradation?

Answer:

- Temperature : Store at 2–8°C in airtight containers to minimize thermal decomposition .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group .

- Light exposure : Protect from UV light to prevent radical-mediated degradation (common in fluorinated compounds) .

Advanced: How can X-ray crystallography elucidate the supramolecular behavior of this compound?

Answer:

- Single-crystal growth : Use slow evaporation of acetone/water (1:1) to obtain diffraction-quality crystals .

- Data collection : Perform at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve fluorine atoms .

- Analysis : Identify key interactions (e.g., O–H···N hydrogen bonds between carboxylic acid and pyridine) using OLEX2 or SHELXL software. Compare with CSD entries (e.g., halide salts of related pyridines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.